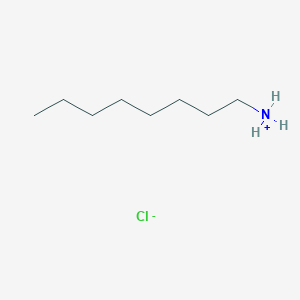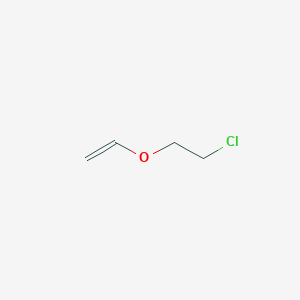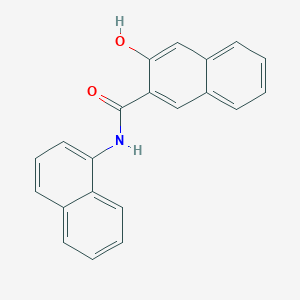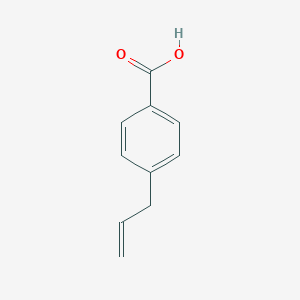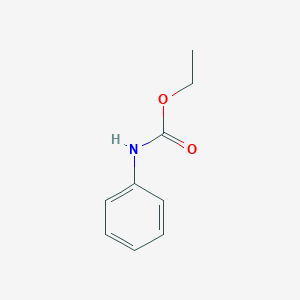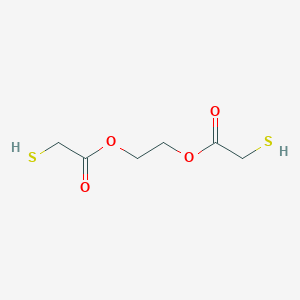
Glycol dimercaptoacetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of glycol dimercaptoacetate-like compounds involves reactions that can be intricate, as demonstrated by methodologies applied in similar sulfur compounds. These procedures often involve the use of polarographic behavior analysis and electrochemical methods to understand the chemical processes and synthesis pathways (Saxena & Bhatia, 1974).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to glycol dimercaptoacetate, such as glycoluril dimers, reveals the complexity and the specific arrangements of atoms within the molecule. These analyses often involve X-ray crystallography and other structural determination techniques to elucidate the architecture of the molecules (Štancl et al., 2008).
Chemical Reactions and Properties
Glycol dimercaptoacetate undergoes various chemical reactions that define its properties. For instance, its interaction with other chemicals, such as quinones, demonstrates its reactivity and potential applications in different chemical processes (Cole et al., 2000). These reactions are crucial for understanding the chemical behavior and potential utility of glycol dimercaptoacetate.
Physical Properties Analysis
The physical properties of glycol dimercaptoacetate and related compounds, such as ethylene glycol, have been extensively studied. These properties include boiling points, melting points, solubility, and density. Understanding these physical properties is essential for applications in various industrial and research settings (Yue et al., 2012).
Aplicaciones Científicas De Investigación
Polarographic Behavior in Electrochemical Analysis : Glycol dimercaptoacetate has been studied for its polarographic behavior in different pH conditions. This involves the study of electrochemical properties, which are crucial in analytical chemistry for understanding the behavior of compounds under various conditions (Saxena & Bhatia, 1974).
Application in Bleaching and Photostabilization of Pulp : The compound has been investigated for its reaction with p-benzoquinone in the presence of cellulose fibers. This reaction leads to the decolorization of quinone, which is important in the initial bleaching of high-yield pulp. This application demonstrates the potential use of Glycol dimercaptoacetate in the paper and pulp industry (Cole, Wang, & Fort, 2000).
Photopolymerization in Hydrogel Production : Glycol dimethacrylate, a related compound, is used in photopolymerization to produce hydrogels. These hydrogels have applications in tissue engineering, drug delivery, and as coatings for biosensors. This showcases the importance of Glycol dimercaptoacetate derivatives in biomedical and pharmaceutical applications (Definitions, 2020).
Nanotechnology and Sensor Development : Gold nanorod functionalization with dimercaptosuccinic acid, a compound related to Glycol dimercaptoacetate, has been explored for detecting arsenic contamination in water. This indicates the potential for Glycol dimercaptoacetate in environmental monitoring and sensor development (Priyadarshni, Nath, Nagahanumaiah, & Chanda, 2018).
Biological Activity in Conjugation with Proteins : Poly(ethylene glycol) derivatives, including those related to Glycol dimercaptoacetate, have been used for the covalent modification of biological macromolecules. This is significant in pharmaceutical applications, such as enhancing protein stability and effectiveness (Roberts, Bentley, & Harris, 2002).
Mecanismo De Acción
Target of Action
Glycol dimercaptoacetate primarily targets the thiol and epoxy functional groups . The thiol group is a sulfur-containing functional group that plays a crucial role in various biochemical reactions. The epoxy functional group, on the other hand, is a reactive group that can undergo a variety of chemical transformations, including reactions with thiols .
Mode of Action
The interaction of glycol dimercaptoacetate with its targets involves a base-catalyzed mechanism . The first step in this mechanism is the deprotonation of the thiol group by the base catalyst to form a thiolate anion . This step is considered the rate-controlling step of the reaction . The thiolate anion then undergoes a nucleophilic attack on the epoxy functional group, leading to the opening of the epoxy ring and the formation of an alkoxide anion . The alkoxide anion, which has strong basicity, forms the final product after proton transfer .
Biochemical Pathways
The biochemical pathways affected by glycol dimercaptoacetate are primarily related to the thiol-epoxy reaction . This reaction is part of the broader category of “Click Chemistry”, a collection of carbon-heteroatom bond-forming reactions that are characterized by their fast reaction rates and high selectivity . The thiol-epoxy reaction has been widely applied in various fields, and it has attracted much attention in recent years .
Pharmacokinetics
The compound’s reactivity and its ability to participate in base-catalyzed reactions suggest that it may have unique pharmacokinetic properties that could impact its bioavailability .
Result of Action
The result of the action of glycol dimercaptoacetate is the formation of a new compound through the reaction of the thiolate anion with the epoxy functional group . This reaction results in the opening of the epoxy ring and the formation of an alkoxide anion, which then forms the final product after proton transfer .
Action Environment
The action of glycol dimercaptoacetate can be influenced by various environmental factors. For instance, the rate of the base-catalyzed reaction can be affected by the concentration of the base catalyst, the thiol, and the epoxy functional groups . Moreover, the reaction is also sensitive to temperature, with alkoxide anions tending to deprotonate unreacted thiol rather than the conjugate acid of the base catalyst with increasing temperature . Therefore, the action, efficacy, and stability of glycol dimercaptoacetate can be significantly influenced by the conditions under which the reaction takes place .
Safety and Hazards
Glycol dimercaptoacetate is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYGHMBJXWRQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CS)OC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68865-56-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-[(2-mercaptoacetyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68865-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0044527 | |
| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycol dimercaptoacetate | |
CAS RN |
123-81-9 | |
| Record name | Glycol dimercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene bis(mercaptoacetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycol dimercaptoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene di(S-thioacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



